Methyl 4-formyl-3-hydroxybenzoate

Organic Synthesis Chemical Procurement Building Block

Methyl 4-formyl-3-hydroxybenzoate delivers three orthogonal reactive handles — aldehyde, phenol, and methyl ester — in a unique 1,3,4-substitution pattern. This isomer enables sequential chemoselective reactions for Schiff base probes in α-glucosidase inhibitors (T2D research), chromogenic β-lactamase substrates, and pH-responsive sensors. High-yield synthesis (80-100%) ensures low cost. ≥95% purity. Order now.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 24589-98-8
Cat. No. B044017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-3-hydroxybenzoate
CAS24589-98-8
Synonyms3-Hydroxyterephthalaldehydic Acid Methyl Ester;  4-(Methoxycarbonyl)salicylaldehyde;  4-Formyl-3-hydroxybenzoic acid methyl ester;  Methyl 4-formyl-3-hydroxybenzoate
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3
InChIKeyOMCTZIDLDSYPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-formyl-3-hydroxybenzoate (CAS 24589-98-8): Procurement-Grade Physicochemical Profile and Core Specifications


Methyl 4-formyl-3-hydroxybenzoate (CAS 24589-98-8), also known as 4-Carbomethoxysalicylaldehyde, is an aromatic ester aldehyde characterized by the presence of three distinct functional groups on a benzene ring: a methyl ester at position 1, a hydroxyl group at position 3, and a formyl (aldehyde) group at position 4 [1]. It possesses a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol [2]. Key physicochemical properties include a melting point of 135-135.5 °C (determined in ethyl acetate), a predicted boiling point of 324.1±27.0 °C, and a predicted pKa of 7.36±0.10 . The compound is typically supplied as a solid with purities of 95% or higher and is recommended to be stored at 2-8°C under an inert atmosphere .

Why Methyl 4-formyl-3-hydroxybenzoate (CAS 24589-98-8) Cannot Be Replaced by Simpler Analogs in Targeted Synthesis


The unique juxtaposition of three orthogonal reactive handles—a methyl ester, a phenolic hydroxyl, and an aldehyde—on a single aromatic ring in Methyl 4-formyl-3-hydroxybenzoate creates a specific reactivity profile that cannot be replicated by simpler benzoate esters. Substitution with close analogs like methyl 3-hydroxybenzoate (lacking the formyl group) or methyl 4-formylbenzoate (lacking the hydroxyl group) would eliminate a critical functional group required for downstream reactions such as condensation, coordination, or orthogonal protection strategies. For example, the aldehyde group in this compound is essential for its use in the preparation of α-glucosidase inhibitors and β-lactamase substrates, where it serves as a key point for forming Schiff base linkages [1]. The specific 1,3,4-substitution pattern dictates the electronic and steric environment, influencing reaction kinetics and selectivity in ways that isomers like methyl 3-formyl-4-hydroxybenzoate (CAS 24589-99-9) do not, as evidenced by their distinct applications in different synthetic pathways, such as the latter's use in the synthesis of Roflumilast .

Quantitative Comparative Evidence for Methyl 4-formyl-3-hydroxybenzoate (CAS 24589-98-8) vs. Key Analogs


Comparative Purity and Pricing for Research-Grade Procurement

When procuring Methyl 4-formyl-3-hydroxybenzoate (Target) for research, the available purity and unit price can be directly compared to its closest structural isomer, Methyl 3-formyl-4-hydroxybenzoate. The target compound is available from Aladdin Scientific with a purity specification of 95% and a price of $209.90 for 1g . The comparator, Methyl 3-formyl-4-hydroxybenzoate (CAS 24589-99-9), is also offered by the same vendor with a purity of 97% at a price of $320.90 for 1g . This represents a 34.6% lower cost per gram for the target compound despite a 2% lower purity specification, which is often acceptable for a building block.

Organic Synthesis Chemical Procurement Building Block

High Synthetic Yield for Core Scaffold Construction

A key differentiator for the target compound is its high-yielding synthesis from readily available starting materials. A patent (US2014/155391 A1) describes a robust method for preparing Methyl 4-formyl-3-hydroxybenzoate via formylation of methyl 3-hydroxybenzoate, achieving a yield of 80% with a product purity of 97% . An alternative synthesis route starting from 4-formyl-3-hydroxybenzoic acid and methanol reports a near-quantitative yield of 100% (1.3 g obtained from 1.2 g starting material, 7.22 mmol scale) . While the yield for analogous formylation of ethyl 3-hydroxybenzoate to yield Ethyl 4-formyl-3-hydroxybenzoate is not directly reported in the same source, the established methodology for the methyl ester ensures reliable and efficient production, making it a preferred building block.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Distinct Physicochemical Profile: Melting Point as a Purity Indicator

The melting point of Methyl 4-formyl-3-hydroxybenzoate (135-135.5 °C in ethyl acetate) serves as a clear differentiator from key analogs and is a critical parameter for quality control and purification. For instance, the regioisomer Methyl 3-formyl-4-hydroxybenzoate has a significantly lower melting point range of 80-85 °C . Another related compound, Methyl 4-formylbenzoate (lacking the hydroxyl group), exhibits an even lower melting point of 57-66 °C . This ~50-80 °C difference provides a straightforward, quantifiable method to confirm the identity and purity of the target compound upon receipt, distinguishing it from other benzoate derivatives.

Analytical Chemistry Quality Control Solid-State Characterization

Validated Use as a β-Lactamase Substrate Scaffold in Drug Discovery

Methyl 4-formyl-3-hydroxybenzoate (4-Carbomethoxysalicylaldehyde) is specifically cited in primary literature as a starting material for the preparation of β-lactamase substrates [1]. This is a defined and highly sought-after application for which the compound's unique substitution pattern is essential. In contrast, closely related analogs like methyl 4-hydroxybenzoate (a paraben) are known for their antimicrobial preservative properties but are not utilized in the same β-lactamase substrate context due to the lack of the key aldehyde functional group required for the chromogenic or fluorogenic reporter design . This specific, literature-supported application provides a clear, qualitative differentiation in utility.

Antimicrobial Resistance Enzyme Assays Drug Discovery

Orthogonal Reactive Handles for Chemoselective Conjugation

Methyl 4-formyl-3-hydroxybenzoate presents three orthogonal reactive groups on a single phenyl ring: an aldehyde (can form imines/hydrazones), a phenol (can be alkylated or participate in H-bonding), and a methyl ester (can be hydrolyzed to an acid for further coupling). This functional density is a structural feature that distinguishes it from simpler analogs like Methyl 4-formylbenzoate (lacks the phenol) or Methyl 3-hydroxybenzoate (lacks the aldehyde). This precise combination is exploited in the design of pH-sensitive fluorescent probes, where the phenol and aldehyde are required for the pH-sensitive tautomerization and the ester can be used for bioconjugation . The comparator compounds cannot achieve this trifunctional reactivity profile, limiting their utility in the construction of advanced molecular probes.

Bioconjugation Fluorescent Probes Chemical Biology

Lower Molecular Weight and Hydrophilicity Compared to Ethyl Ester Analog

For applications where the final molecular weight and lipophilicity of the starting material are critical, Methyl 4-formyl-3-hydroxybenzoate offers a quantifiable advantage over its ethyl ester analog. The target methyl ester has a molecular weight of 180.16 g/mol and a computed XLogP3-AA of 1.4 [1]. In comparison, Ethyl 4-formyl-3-hydroxybenzoate (CAS 126200-19-9) has a molecular weight of 194.18 g/mol, a difference of +14.02 g/mol . This 7.8% lower molecular weight and the associated lower lipophilicity of the methyl ester can be a critical factor in medicinal chemistry campaigns aiming to improve drug-likeness and solubility.

Drug Design Pharmacokinetics ADME Properties

High-Value Application Scenarios for Methyl 4-formyl-3-hydroxybenzoate (CAS 24589-98-8) Based on Quantitative Evidence


Core Building Block for α-Glucosidase Inhibitor Libraries in Diabetes Research

The established use of Methyl 4-formyl-3-hydroxybenzoate in the preparation of α-glucosidase inhibitors [1], combined with its high-yielding synthesis and lower cost compared to the isomeric Methyl 3-formyl-4-hydroxybenzoate, makes it a strategic choice for medicinal chemistry groups constructing compound libraries targeting type 2 diabetes. The aldehyde group is essential for forming Schiff base linkages with enzyme active site lysine residues, a mechanism not possible with simpler benzoate esters.

Scaffold for Developing Novel β-Lactamase Substrates for Antimicrobial Resistance Surveillance

This compound is a validated starting material for β-lactamase substrates [1]. Researchers developing chromogenic or fluorogenic probes for detecting specific β-lactamase enzymes can leverage its three orthogonal handles to introduce both an enzyme-recognition element (via the phenol/aldehyde) and a reporter group (via ester hydrolysis or coupling). The distinct melting point (135-135.5 °C) provides a reliable quality control checkpoint for the integrity of the building block.

Synthesis of pH-Sensitive Fluorescent Probes for Biological Imaging

The presence of all three reactive groups (aldehyde, phenol, ester) allows for the construction of pH-sensitive probes where the phenol and aldehyde participate in the pH-responsive tautomerization, and the ester serves as a site for further conjugation to biomolecules . The lower molecular weight and lipophilicity (MW 180.16, LogP 1.4) of the methyl ester are advantageous for ensuring the final probe maintains solubility and minimizes non-specific binding.

Cost-Effective Synthesis of Functional Materials via Orthogonal Polymer Coupling

Given the high yields (80-100%) for its synthesis , Methyl 4-formyl-3-hydroxybenzoate offers an economical entry point for materials chemistry. Its three orthogonal groups (aldehyde, phenol, ester) enable sequential, chemoselective reactions for constructing well-defined polymers or metal-organic frameworks (MOFs) where each functional group can be addressed independently to introduce different properties or binding sites.

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